3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Overview
Description
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a combination of various heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the benzodioxole, piperazine, pyrazole, and pyridazine moieties suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, causing changes that lead to anticancer activity . These changes may include cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure . This can lead to mitotic blockade and cell apoptosis .
Result of Action
Similar compounds have been reported to have anticancer activity, with effects such as cell cycle arrest and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, followed by their functionalization and coupling.
Preparation of 2H-1,3-benzodioxole-5-carbonyl chloride: This can be synthesized from 1,3-benzodioxole through chlorination using thionyl chloride.
Synthesis of piperazine derivative: The piperazine ring is functionalized with the benzodioxole-5-carbonyl chloride to form 4-(2H-1,3-benzodioxole-5-carbonyl)piperazine.
Formation of pyrazole derivative: The pyrazole ring is synthesized separately, often starting from acetylacetone and hydrazine hydrate to form 3,4,5-trimethyl-1H-pyrazole.
Coupling reaction: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzodioxole moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including anticancer and antiviral properties.
Pyrazole derivatives: Commonly studied for their anti-inflammatory and anticancer effects.
Uniqueness
What sets 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine apart is the unique combination of its heterocyclic structures, which may result in a distinct profile of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-15(2)25-28(16(14)3)21-7-6-20(23-24-21)26-8-10-27(11-9-26)22(29)17-4-5-18-19(12-17)31-13-30-18/h4-7,12H,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPXVBLTYMKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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